molecular formula C8H7NaO3S B1603026 Benzenesulfonic acid, ethenyl-, sodium salt CAS No. 27457-28-9

Benzenesulfonic acid, ethenyl-, sodium salt

Cat. No.: B1603026
CAS No.: 27457-28-9
M. Wt: 206.2 g/mol
InChI Key: XESUCHPMWXMNRV-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, ethenyl-, sodium salt, also known as sodium styrene sulfonate, is an organosulfur compound with the formula C8H7NaO3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the benzene ring is substituted with an ethenyl group. This compound is commonly used in the production of polymers and copolymers, which find applications in various industries including water treatment, detergents, and pharmaceuticals.

Properties

IUPAC Name

sodium;2-ethenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESUCHPMWXMNRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27457-28-9
Record name Benzenesulfonic acid, ethenyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, ethenyl-, sodium salt (1:1)
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Record name Sodium styrenesulphonate, mixed isomers
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Preparation Methods

Preparation via Sulfonation of Styrene Followed by Neutralization

Phase-Transfer Catalyzed Reaction of Styrene with Thiourea and HCl

One advanced synthetic route involves the initial reaction of styrene with hydrochloric acid and thiourea under the influence of a quaternary ammonium salt as a phase-transfer catalyst. This method introduces the sulfonic acid group via a sulfhydryl intermediate, followed by oxidation and neutralization steps to obtain the sodium salt of benzenesulfonic acid, ethenyl-.

Process Overview:

  • Reactants: Styrene (1 mol), aqueous HCl (1 mol), thiourea (1 mol)
  • Catalyst: Quaternary ammonium salts such as tetrabutylammonium bromide (preferred), benzyltriethylammonium chloride, or tetrabutylammonium chloride
  • Reaction Conditions: 3–8 hours, optimally 5 hours, under phase-transfer catalysis
  • Neutralization: Using 1 mol of inorganic base aqueous solution (preferably sodium hydroxide) to adjust pH to 5–8 (optimal pH ~7)
  • Oxidation: Organic phase oxidized with 2 mol hydrogen peroxide in organic acid solvents such as formic acid or glacial acetic acid
  • Isolation: Removal of organic acid by evaporation, desalting by methanol addition, and evaporation to dryness to yield the sodium salt

Key Advantages:

  • Uses inexpensive and readily available raw materials (styrene and thiourea)
  • Mild reaction conditions with easy control
  • High purity product (~98%)
  • Reasonable overall yield (~50% total recovery)
Step Conditions/Details
Reaction time 3–8 hours (optimal 5 hours)
Catalyst Quaternary ammonium salts (e.g., tetrabutylammonium bromide)
Neutralization pH 5–8 (optimal 7)
Oxidation agent Hydrogen peroxide (2 mol)
Solvents for oxidation Formic acid, glacial acetic acid
Product purity ~98%
Yield ~50% total recovery

This method is described in detail in patent CN102766076A and is notable for its economic and environmental advantages compared to traditional brominated intermediates.

Sulfonation Methods for Producing Benzenesulfonic Acid Derivatives

Sulfonation is the core chemical transformation for introducing the sulfonic acid group onto aromatic rings such as styrene. Several sulfonation methods are relevant to the preparation of benzenesulfonic acid, ethenyl-, sodium salt:

Sulfur Trioxide (SO3) Sulfonation

  • Mechanism: Direct electrophilic sulfonation using SO3 gas or oleum
  • Pros: Fast reaction, no water byproduct, minimal waste liquid
  • Cons: Highly reactive SO3 can cause side reactions forming sulfones and other byproducts; requires dilution with solvents or inert gases; complex post-treatment
  • Typical solvents: Aromatic or aliphatic hydrocarbons, halogenated hydrocarbons

Sulfuric Acid Sulfonation (Excess H2SO4)

  • Mechanism: Sulfonation using concentrated sulfuric acid or oleum
  • Pros: Mild conditions, fewer side reactions, easier post-treatment, high conversion rates
  • Cons: Generates water which can slow reaction; requires excess acid
  • Industrial relevance: Widely used for aromatic sulfonation

Chlorosulfonic Acid Sulfonation

  • Mechanism: Sulfonation using chlorosulfonic acid (ClSO3H), which acts as SO3·HCl complex
  • Pros: Irreversible reaction, fast rate, high yield
  • Cons: Toxic reagents, hydrogen chloride byproduct requiring handling

These methods are well-established for sulfonation of aromatic compounds and can be adapted for styrene sulfonation, followed by neutralization to sodium salts.

Neutralization and Salt Formation

After sulfonation, the acidic sulfonic acid group is neutralized with sodium hydroxide or other alkali metal bases to form the sodium salt.

  • Typical neutralization involves adding a 10% sodium hydroxide solution under controlled temperature (40–50 °C) and stirring until pH reaches 7–8.
  • Salting-out agents such as sodium chloride may be added to facilitate product isolation.
  • The product is filtered and dried to obtain sodium styrenesulfonate as a white solid.

Process Parameters and Solvent Selection

  • Solvents: Aprotic solvents such as aliphatic or aromatic hydrocarbons or halogenated hydrocarbons are preferred during sulfonation and related reactions to improve yield and reduce side reactions.
  • Temperature: Reaction temperatures typically range from ambient to 70 °C depending on the sulfonation method.
  • Pressure: Reactions under pressure may be used to maintain solvent boiling points above 100 °C for efficient conversion.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Disadvantages Yield/Purity
Phase-transfer catalyzed reaction (Patent CN102766076A) Styrene, HCl, Thiourea, H2O2 Quaternary ammonium salts, 3–8 h, pH 7, oxidation in formic/acetic acid Mild conditions, cheap raw materials, high purity Moderate yield (~50%) ~98% purity, 50% yield
SO3 Sulfonation SO3, Styrene Diluted SO3, inert atmosphere Fast reaction, minimal waste Side reactions, complex post-treatment High conversion, variable purity
Excess H2SO4 Sulfonation Concentrated H2SO4, Styrene Elevated temperature (40–70 °C) Mild, fewer side reactions Water byproduct slows reaction High conversion
Chlorosulfonic Acid Sulfonation ClSO3H, Styrene Ambient to elevated temperature Irreversible, high yield Toxic reagents, HCl byproduct High yield

Research Findings and Industrial Considerations

  • The phase-transfer catalyzed method using styrene and thiourea is advantageous for industrial scale due to cost-effectiveness and environmental benefits compared to brominated intermediates.
  • Sulfonation using sulfuric acid or oleum remains the most common industrial method for benzenesulfonic acid derivatives due to simplicity and scalability.
  • Control of reaction parameters such as temperature, solvent choice, and neutralization pH is critical to minimize byproducts like sulfones and to maximize yield and purity.
  • Continuous removal of water during sulfonation via azeotropic distillation can improve product purity and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, ethenyl-, sodium salt undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polystyrene sulfonate, which is used in ion-exchange resins and water treatment.

    Substitution Reactions: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.

    Neutralization: It can react with acids to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or ionic initiators under controlled temperature and pressure conditions.

    Substitution Reactions: Typically involve reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under anhydrous conditions.

Major Products

    Polystyrene Sulfonate: Used in ion-exchange resins.

    Sulfonamides and Sulfonyl Chlorides: Used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Surfactant Applications

Benzenesulfonic acid, ethenyl-, sodium salt is primarily employed as a surfactant in various formulations:

  • Agricultural Use : It is used as an inert ingredient in pesticide formulations, enhancing the efficacy of active ingredients by improving wetting and spreading on plant surfaces. It has been determined safe for use in agricultural settings, with no significant risk to human health when used as directed .
  • Enhanced Oil Recovery : This compound plays a crucial role in surfactant-enhanced oil recovery (SEOR). It helps mobilize non-aqueous phase liquids (NAPL) such as petroleum hydrocarbons from subsurface environments. The process involves injecting a surfactant solution to improve recovery efficiency through better fluid displacement .

Pharmaceutical Applications

Benzenesulfonic acid derivatives are significant in the pharmaceutical industry:

  • Drug Formulation : It is used as a counterion in active pharmaceutical ingredients (APIs) and plays a role in drug delivery systems. The formation of benzenesulfonate salts enhances the solubility and stability of certain drugs, facilitating their absorption and bioavailability .
  • Besylates : Many pharmaceutical compounds are formulated as benzenesulfonate salts, known as besylates. These compounds are utilized for their improved pharmacokinetic properties compared to their parent drugs .

Industrial Applications

The compound's properties make it valuable in various industrial processes:

  • Detergents and Cleaners : Sodium benzenesulfonate is commonly found in laundry detergents and industrial cleaners due to its surfactant properties, which aid in the removal of dirt and grease .
  • Emulsifiers : It serves as an emulsifier in cosmetic formulations, helping to stabilize mixtures of oil and water .

Case Study 1: Agricultural Surfactants

A study assessing the impact of alkylbenzenesulfonates (including sodium benzenesulfonate) on pesticide efficacy demonstrated that these surfactants significantly improved the distribution of pesticides on plant surfaces, leading to enhanced pest control outcomes without increasing toxicity risks to non-target organisms .

Case Study 2: Oil Recovery Techniques

In a field application of SEOR using this compound, researchers reported a recovery increase of over 30% for LNAPL from contaminated sites. The study highlighted the importance of surfactant formulation optimization to maximize recovery rates while minimizing environmental impact .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Agricultural SurfactantsUsed in pesticide formulations to enhance efficacyImproved wetting and spreading
Oil RecoveryEmployed in SEOR for mobilizing petroleum hydrocarbonsIncreased recovery efficiency
PharmaceuticalsServes as counterion in drug formulationsEnhanced solubility and stability
DetergentsFound in laundry detergents and industrial cleanersEffective dirt removal
EmulsifiersStabilizes oil-water mixtures in cosmeticsImproved product consistency

Mechanism of Action

The mechanism of action of benzenesulfonic acid, ethenyl-, sodium salt is primarily related to its ability to form strong ionic interactions with various molecules. In ion-exchange resins, the sulfonate groups interact with cations in the solution, facilitating the exchange process. In drug delivery systems, the compound enhances the solubility and stability of active pharmaceutical ingredients by forming ionic complexes.

Comparison with Similar Compounds

Benzenesulfonic acid, ethenyl-, sodium salt can be compared with other sulfonated aromatic compounds such as:

    Benzenesulfonic Acid: Lacks the ethenyl group and is primarily used in the production of phenol and as a catalyst in organic synthesis.

    p-Toluenesulfonic Acid: Contains a methyl group instead of an ethenyl group and is widely used as a strong acid catalyst in organic reactions.

    Sulfanilic Acid: Contains an amino group and is used in the synthesis of azo dyes and as a reagent in analytical chemistry.

The uniqueness of this compound lies in its ability to polymerize and form polystyrene sulfonate, which has diverse applications in ion-exchange resins, water treatment, and pharmaceuticals.

Biological Activity

Benzenesulfonic acid, ethenyl-, sodium salt (CAS No. 2695-37-6) is a chemical compound that has garnered attention for its various biological activities and applications. This compound is primarily utilized as a surfactant and emulsifier in different industrial processes, including pesticide formulations and other agricultural applications. Its biological activity is significant in understanding its safety, efficacy, and potential environmental impact.

  • Molecular Formula : C8_8H7_7NaO3_3S
  • Molecular Weight : 202.20 g/mol
  • Appearance : Typically a white to light yellow solid.

Toxicological Profile

Research indicates that benzenesulfonic acid derivatives, including the sodium salt, exhibit low acute toxicity. They are classified as not highly acutely toxic (Categories III-IV) and are known to irritate the skin and eyes (Categories I and II, respectively). Notably, they do not act as skin sensitizers .

Key Toxicological Findings :

  • Absorption : Readily absorbed through oral ingestion but poorly through dermal exposure.
  • Metabolism : Rapidly metabolized and excreted without significant accumulation in tissues.
  • Target Organs : Liver, kidney, and intestinal tract are identified as major target organs for toxicity upon oral exposure.
  • Genotoxicity : Both in vitro and in vivo studies show no evidence of genotoxicity.
  • Reproductive Toxicity : No reproductive or developmental toxicity has been reported in acceptable studies .

Environmental Impact

The environmental fate of benzenesulfonic acid salts has been assessed, indicating that they do not pose significant risks when used as inert ingredients in pesticide formulations. The U.S. Environmental Protection Agency (EPA) concluded that there is reasonable certainty that no harm will result from aggregate exposure to these chemicals through food commodities and non-occupational sources .

Agricultural Applications

A study conducted on the use of benzenesulfonic acid derivatives in agricultural settings highlighted their role as effective surfactants in pesticide formulations. These compounds improve the efficacy of active ingredients by enhancing their spreadability and adhesion on plant surfaces. This property is crucial for maximizing pest control while minimizing the quantity of active ingredients required .

Safety Assessments

In a comprehensive risk assessment by the EPA, it was determined that alkylbenzenesulfonates, including sodium salts, do not accumulate in the environment or pose significant health risks when used according to guidelines. The assessment included evaluations of dietary exposure and potential risks associated with long-term use .

Summary of Biological Activity and Toxicity Data

PropertyFinding
Acute Toxicity ClassificationCategories III-IV
Skin IrritationCategory I (Severe)
Eye IrritationCategory II (Moderate)
Dermal AbsorptionPoor
MetabolismRapidly metabolized
GenotoxicityNegative
Reproductive ToxicityNegative

Environmental Risk Assessment Summary

Assessment Type
Aggregate ExposureNo significant harm expected
Environmental PersistenceLow; does not accumulate
Safety MarginSufficient safety margin established

Q & A

Q. How do molecular dynamics (MD) simulations predict the hydration behavior of sulfonated polymers?

  • Methodological Answer : MD simulations with OPLS-AA force field reveal water diffusion coefficients (D ≈ 2.5 × 10⁻⁵ cm²/s) near sulfonate groups. Radial distribution functions (RDFs) show peak hydration shells at 2.8 Å (Owater–Ssuflonate). Validate with quasi-elastic neutron scattering (QENS) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, ethenyl-, sodium salt
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Benzenesulfonic acid, ethenyl-, sodium salt

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